molecular formula C13H8FNO3 B1323948 2-Fluoro-3'-nitrobenzophenone CAS No. 890098-20-1

2-Fluoro-3'-nitrobenzophenone

Cat. No.: B1323948
CAS No.: 890098-20-1
M. Wt: 245.21 g/mol
InChI Key: VTHDJBOODPAHJV-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that nitrobenzophenones can participate in various chemical reactions, such as nucleophilic aromatic substitution .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3’-nitrobenzophenone are not well documented. Given the compound’s structure, it might be involved in reactions related to aromatic compounds. Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 2-Fluoro-3’-nitrobenzophenone. Specific studies on how these factors influence 2-fluoro-3’-nitrobenzophenone are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-nitrobenzophenone typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. The next step involves a fluorination reaction to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

For large-scale production, the process involves the nitration of 2-fluorotoluene under sulfuric acid/nitric acid conditions to obtain 2-fluoro-3-nitrotoluene. This intermediate is then oxidized using potassium permanganate or chromium trioxide to produce 2-fluoro-3-nitrobenzoic acid . The overall yield of this process is approximately 15% .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom and nitro group can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Fluoro-3-nitrobenzoic acid.

    Reduction: 2-Fluoro-3’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4’-nitrobenzophenone
  • 3-Fluoro-3’-nitrobenzophenone
  • 2-Chloro-3’-nitrobenzophenone

Uniqueness

2-Fluoro-3’-nitrobenzophenone is unique due to the specific positioning of the fluorine and nitro groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and its ability to participate in various chemical reactions .

Properties

IUPAC Name

(2-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHDJBOODPAHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641507
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-20-1
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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